molecular formula C8H5BrClNO B12873013 2-(Bromomethyl)-7-chloro-1,3-benzoxazole CAS No. 920036-25-5

2-(Bromomethyl)-7-chloro-1,3-benzoxazole

Cat. No.: B12873013
CAS No.: 920036-25-5
M. Wt: 246.49 g/mol
InChI Key: ZFGARWVOJLGTIS-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-7-chloro-1,3-benzoxazole is a heterocyclic aromatic compound featuring a benzoxazole core (a benzene ring fused with an oxazole ring). The oxazole ring contains one oxygen and one nitrogen atom, contributing to its electronic and steric properties. The bromomethyl (-CH₂Br) substituent at position 2 and the chloro (-Cl) group at position 7 enhance its reactivity, making it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions and medicinal chemistry applications. Structural studies reveal deviations in bond angles (e.g., C3–C3a–C4 = 138.2°) due to intramolecular interactions, such as Cl⋯H4 contacts (3.1169 Å), which influence its molecular planarity and stability .

Properties

IUPAC Name

2-(bromomethyl)-7-chloro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO/c9-4-7-11-6-3-1-2-5(10)8(6)12-7/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGARWVOJLGTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC(=N2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40726494
Record name 2-(Bromomethyl)-7-chloro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920036-25-5
Record name 2-(Bromomethyl)-7-chloro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-7-chlorobenzo[d]oxazole typically involves the bromination of 7-chlorobenzo[d]oxazole. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds through a free radical mechanism, resulting in the bromination of the methyl group attached to the benzoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly reagents is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-7-chlorobenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-7-chlorobenzo[d]oxazole involves its interaction with biological targets through its bromine and chlorine atoms. These halogen atoms can form halogen bonds with various biomolecules, influencing their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole

  • Core Structure : 1,2-Benzoxazole (oxygen at position 1, nitrogen at position 2).
  • Substituents : Chloro(phenyl)methyl at position 3, methyl at position 4.
  • Key Features: The bulky chloro(phenyl)methyl group induces steric hindrance, leading to a dihedral angle of 70.33° between the benzoxazole and phenyl rings . Planar oxazole ring (max. deviation: 0.007 Å) with exocyclic angles widened due to H⋯H repulsions (e.g., C10–C9–C3 = 113.4°) . Applications: Potential antipsychotic activity, similar to zonisamide (a 1,2-benzisoxazole derivative used as an antiseizure agent) .

2-(Chloromethyl)-1H-benzimidazole

  • Core Structure : Benzimidazole (two nitrogen atoms in the fused heterocycle).
  • Substituents : Chloromethyl (-CH₂Cl) at position 2.
  • Key Features :
    • The benzimidazole core provides a stronger electron-rich environment compared to benzoxazole due to the second nitrogen atom.
    • Chloromethyl group offers moderate reactivity in alkylation reactions, though less than bromomethyl due to bromine’s superior leaving-group ability.
    • Applications: Antiviral and anticancer agents (e.g., derivatives like Dimezole-7) .

2-Bromo-7-fluoro-4-methylbenzothiazole

  • Core Structure : Benzothiazole (sulfur at position 1, nitrogen at position 3).
  • Substituents : Bromo (-Br) at position 2, fluoro (-F) at position 7, methyl (-CH₃) at position 4.
  • Key Features :
    • Sulfur’s lower electronegativity compared to oxygen increases electron density in the thiazole ring, enhancing stability under acidic conditions.
    • Fluoro substituent’s electron-withdrawing effect directs electrophilic substitutions to specific positions.
    • Applications: Fluorescent probes and agrochemical intermediates .

Comparative Data Table

Compound Name Core Structure Substituents Key Properties Applications References
2-(Bromomethyl)-7-chloro-1,3-benzoxazole Benzoxazole -CH₂Br (C2), -Cl (C7) Planar oxazole ring; Cl⋯H4 interactions (3.1169 Å) Medicinal intermediates
3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole 1,2-Benzoxazole -CH(Cl)Ph (C3), -CH₃ (C6) Dihedral angle 70.33°; van der Waals crystal packing Antipsychotic research
2-(Chloromethyl)-1H-benzimidazole Benzimidazole -CH₂Cl (C2) Electron-rich core; moderate alkylation reactivity Antiviral/anticancer agents
2-Bromo-7-fluoro-4-methylbenzothiazole Benzothiazole -Br (C2), -F (C7), -CH₃ (C4) Sulfur-enhanced stability; fluoro-directed reactivity Fluorescent probes, agrochemicals

Key Findings and Implications

Reactivity : The bromomethyl group in this compound offers superior leaving-group capability compared to chloromethyl analogs, enabling efficient cross-coupling reactions .

Electronic Effects : Benzothiazoles (with sulfur) exhibit greater thermal stability than benzoxazoles (with oxygen), while benzimidazoles (with two nitrogens) are more electron-rich, influencing their binding to biological targets .

Structural Flexibility : Bulky substituents (e.g., chloro(phenyl)methyl) in 1,2-benzoxazoles induce steric effects that modulate biological activity and crystal packing .

Biological Activity

2-(Bromomethyl)-7-chloro-1,3-benzoxazole is an organic compound characterized by its unique structure, which comprises a benzoxazole ring with a bromomethyl group at the second position and a chlorine atom at the seventh position. This configuration is significant as it influences the compound's chemical reactivity and biological activity. Research indicates that benzoxazole derivatives, including this compound, exhibit a range of biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.

The presence of the bromomethyl group makes this compound an excellent candidate for nucleophilic substitution reactions. This reactivity is crucial for its potential applications in medicinal chemistry. The compound can interact with various biological targets, leading to diverse pharmacological effects.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound possess significant antimicrobial properties. For example, derivatives of benzoxazole have shown selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against pathogens like Candida albicans .

CompoundActivityMIC (µg/mL)Target Organism
This compoundAntibacterialTBDBacillus subtilis
Derivative 5kAntifungal16Candida albicans
Derivative 5iAntifungal16Candida glabrata

Anticancer Activity

Several studies have highlighted the anticancer potential of benzoxazole derivatives. Notably, compounds with similar structures have been shown to exert cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells . The structure-activity relationship (SAR) is critical in understanding how modifications to the benzoxazole scaffold can enhance its anticancer efficacy.

Case Studies

  • Study on Antimicrobial Properties :
    A recent study evaluated the antibacterial and antifungal activities of various benzoxazole derivatives. While the overall antibacterial potential was moderate, certain compounds displayed significant antifungal properties against C. albicans, indicating their potential as therapeutic agents .
  • Cytotoxicity Assessment :
    Research conducted on benzoxazole derivatives revealed that many exhibited selective toxicity towards cancer cells compared to normal cells. For instance, some derivatives were found to be significantly more toxic to MDA-MB-231 breast cancer cells than to normal human fibroblasts .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets through its electrophilic bromomethyl group. This interaction can lead to the inhibition of critical enzymes or proteins involved in disease pathways.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various proteins associated with cancer and infectious diseases. These studies suggest that the compound can effectively bind to target sites, potentially inhibiting their function .

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